Hexahydro-2H-furo[2,3-C]pyrrole
Overview
Description
Hexahydro-2H-furo[2,3-C]pyrrole is a heterocyclic organic compound with the molecular formula C6H11NO It is characterized by a fused ring system consisting of a furan ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-2H-furo[2,3-C]pyrrole typically involves multicomponent reactions (MCRs) that are efficient and yield high purity products. One common method involves the reaction of ethyl pyruvate, amines, and aldehydes in the presence of hexane at room temperature for 120 minutes. This reaction is catalyzed by N-sulfonic acid-modified poly-styrene diethylenetriamine (PS-DETSO3H), which acts as an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and step economy are often applied to optimize the synthesis process, reducing the number of steps and the use of hazardous solvents.
Chemical Reactions Analysis
Types of Reactions: Hexahydro-2H-furo[2,3-C]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction typically produces more saturated analogs.
Scientific Research Applications
Hexahydro-2H-furo[2,3-C]pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexahydro-2H-furo[2,3-C]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Hexahydro-2H-furo[2,3-C]pyrrole can be compared with other similar compounds, such as:
Furo[2,3-b]pyrrole: This compound has a similar fused ring system but differs in the position of the oxygen atom.
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a fused ring system, but with a nitrogen atom in the ring structure.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of both oxygen and nitrogen atoms in the ring system
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-6-4-7-3-5(1)6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQSQOIIMSDGFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90709611 | |
Record name | Hexahydro-2H-furo[2,3-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90709611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214875-23-6 | |
Record name | Hexahydro-2H-furo[2,3-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90709611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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